molecular formula C20H17N3O3 B2989871 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide CAS No. 1103513-98-9

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide

Cat. No.: B2989871
CAS No.: 1103513-98-9
M. Wt: 347.374
InChI Key: XVWCYNMGNNRJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a synthetic compound with a molecular formula of C22H21N3O3 and a molecular weight of 375.4 g/mol . This molecule is part of the indolylglyoxylamide class, recognized in medicinal chemistry as a privileged scaffold for drug discovery due to its versatility in interacting with diverse biological targets . The core structure combines an indole moiety, a common feature in many biomolecules and natural products, with a glyoxylamide function . This combination provides an excellent template for establishing key hydrogen bonds with target proteins, enhancing the compound's potential biological activity . Research on closely related indole-glyoxylamide analogs has demonstrated significant pharmacological potential, particularly in antimicrobial applications. Such compounds have shown promising activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as fungal strains such as Candida albicans . The indole nucleus itself is widely investigated for a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral effects, underscoring the research value of this compound as a lead structure . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules for biological screening. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-11-17(13-7-3-4-8-14(13)22-11)18(24)20(26)23-15-9-5-2-6-12(15)10-16(23)19(21)25/h2-9,16,22H,10H2,1H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWCYNMGNNRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.

  • Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced carboxamide derivatives, and substituted indole derivatives.

Scientific Research Applications

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It may be used as a lead compound in the development of new pharmaceuticals.

  • Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Compound Name / Class Core Structure Substituents/Modifications Potential Impact on Activity/Properties Reference
Target Compound Indoline-2-carboxamide + indole 2-Methylindole, 2-oxoacetyl linker Enhanced brain penetration; metabolic stability via methyl group -
Adamantane-substituted indole derivatives Indole + adamantane N-substituted adamantane Increased lipophilicity; potential CYP inhibition due to bulky adamantane
Indoline-2-carboxamide (Trypanosoma inhibitors) Indoline-2-carboxamide 4-Chlorophenoxyacetyl group High antitrypanosomal activity (EC₅₀ < 1 µM); improved brain penetration
N-Carbamimidoyl indole analogs Indole + acylguanidine Guanidine substituent Enhanced solubility via polar groups; possible H-bonding interactions
1-Oxoisoindoline-2-carboxamide Isoindoline-2-carboxamide Planar aromatic-heterocyclic fusion Intramolecular H-bonding; π-π stacking for crystal stability
Apoptosis-inducing indoles Indole + pyrido/pyrazinyl groups Halogenated benzyl groups Enhanced apoptosis via kinase inhibition

Physicochemical Properties

  • Solubility :
    • Acylguanidine derivatives () show improved aqueous solubility due to ionizable guanidine groups , whereas the target compound’s methyl and oxoacetyl groups may reduce polarity.
  • Crystallinity :
    • The planar isoindoline-2-carboxamide scaffold () stabilizes crystals via H-bonding and π-π interactions . The target compound’s indoline-indole fusion may adopt similar packing motifs.

Biological Activity

1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and immunology. This article explores its biological activity, focusing on its mechanisms of action, anticancer properties, and interactions with biological targets.

Chemical Structure and Properties

The compound features an indole backbone, which is well-known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C_{16}H_{14}N_{2}O_{3}
  • Molecular Weight : Approximately 282.30 g/mol

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • Inhibition of Tubulin Polymerization : Many indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values as low as 0.011 μM against gastric cancer cells, indicating strong anticancer potential .
  • Targeting Signaling Pathways : The compound may also modulate key signaling pathways involved in cancer progression. For example, it has been suggested that indole derivatives can inhibit the ERK signaling pathway, reducing phosphorylation levels of critical proteins like ERK1/2 and AKT .
  • Apoptosis Induction : Indole-based compounds can promote apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2). This dual action enhances their efficacy as anticancer agents .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
AnticancerInduces apoptosis and cell cycle arrest in various cancer cell lines
ImmunomodulatoryPotential to enhance immune responses by inhibiting phosphatase activities
AntimicrobialSimilar compounds exhibit antimicrobial properties against resistant strains

Case Studies

Several studies have explored the biological activity of indole derivatives closely related to the target compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of indole derivatives on HeLa and A549 cell lines, showing moderate to potent antiproliferative activities. Compounds were synthesized through acylation methods and tested for their cytotoxic effects .
  • Mechanistic Insights :
    • Another investigation focused on the interaction of indole derivatives with tubulin, revealing that these compounds bind to the colchicine site, disrupting microtubule dynamics and leading to G2/M phase arrest in cancer cells .
  • Immunological Effects :
    • Research has indicated that certain indole derivatives can enhance immune response by modulating T cell receptor signaling pathways, potentially useful in cancer immunotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.